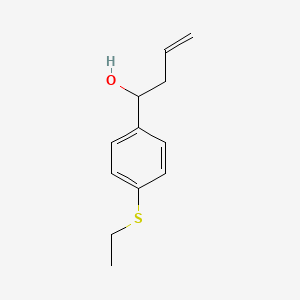

4-(4-Ethylthiophenyl)-1-buten-4-ol

Description

Contextualization of Buten-4-ol Core Structures in Organic Synthesis

The buten-4-ol scaffold, also known as a homoallylic alcohol, is a valuable and versatile building block in organic synthesis. rsc.org These structures are integral to the construction of more complex molecules, including many polyketide natural products. rsc.org The presence of both a hydroxyl group and a terminal alkene allows for a wide range of chemical transformations.

The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the double bond is susceptible to various addition and oxidation reactions. For instance, ozonolysis of the olefin can generate an aldehyde, which can then undergo further reactions in iterative synthetic sequences to build complex polyol backbones. rsc.org The ability to form hydrogen bonds with water molecules influences the solubility of these alcohols. ncert.nic.in

Homoallylic alcohols are widely used in chemical synthesis, and numerous catalytic methods have been developed for their efficient and enantiomerically pure preparation. nih.gov They can be synthesized through various methods, including the addition of allyl nucleophiles to carbonyl compounds. researchgate.net The development of metal-free, multicomponent approaches for their synthesis has further expanded their accessibility and utility. rsc.org

Significance of Aryl Thioether Moieties in Contemporary Chemical Research

Aryl thioethers are a significant class of compounds in both medicinal chemistry and materials science. The sulfur atom in the thioether linkage can participate in crucial drug-receptor interactions, and the aromatic ring can engage in π-stacking interactions, making these moieties valuable for designing new therapeutic agents. jocpr.comnih.gov The incorporation of an aryl thioether can enhance a drug's bioavailability by increasing its lipophilicity, which aids in crossing cell membranes. jocpr.com

The synthesis of aryl thioethers has been a major focus of research, with numerous methods developed, including transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions often involve the coupling of thiols with aryl halides or other pre-functionalized aromatic substrates. nih.govnih.gov More recently, visible-light-promoted, metal-free methods have been developed, offering more sustainable synthetic routes. nih.gov The cleavage of the C–S bond in aryl thioethers can also be utilized in one-pot reactions to form new carbon-carbon bonds, highlighting their versatility as synthetic intermediates. acs.org

The trifluoromethyl thioether (SCF3) group, in particular, has garnered increasing attention due to its unique properties, leading to the development of new methods for trifluoromethanesulfanylation. nih.gov

Rationale for Dedicated Academic Inquiry into 4-(4-Ethylthiophenyl)-1-buten-4-ol

The combination of a buten-4-ol core and an aryl thioether moiety within a single molecule, as seen in this compound, provides a unique platform for chemical exploration. The rationale for its dedicated study stems from several key points:

Bifunctional Nature: The compound possesses two distinct reactive sites: the hydroxyl group and the double bond of the butenol (B1619263) portion, and the aryl thioether group. This bifunctionality allows for a diverse range of selective chemical modifications.

Synthetic Versatility: The butenol portion can be used to build molecular complexity, while the aryl thioether can be a site for cross-coupling reactions or other transformations. This makes the compound a potentially valuable intermediate in multi-step syntheses.

Potential Biological Activity: Aryl thioethers are known to be present in various biologically active molecules. nih.gov The specific combination of the ethylthiophenyl group with the butenol side chain could lead to novel pharmacological properties.

Below is a table summarizing the key properties of the constituent functional groups:

| Functional Group | Key Characteristics | Significance in Synthesis |

| Buten-4-ol (Homoallylic Alcohol) | Contains both a hydroxyl (-OH) group and a carbon-carbon double bond. rsc.orgnih.gov | Versatile building block; allows for a variety of transformations like oxidation, addition, and protection/deprotection sequences. rsc.org |

| Aryl Thioether | An aromatic ring attached to a sulfur atom, which is in turn bonded to an alkyl group. nih.govnih.gov | Important pharmacophore in medicinal chemistry; participates in cross-coupling reactions for C-C and C-S bond formation. jocpr.comresearchgate.netacs.org |

The dedicated study of this compound is therefore a logical step in the continuous search for new chemical entities with unique reactivity and potential applications, driven by the well-established importance of its constituent parts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylsulfanylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-3-5-12(13)10-6-8-11(9-7-10)14-4-2/h3,6-9,12-13H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWOCAPIJICVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258763 | |

| Record name | 4-(Ethylthio)-α-2-propen-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-80-2 | |

| Record name | 4-(Ethylthio)-α-2-propen-1-ylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylthio)-α-2-propen-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Elucidation of Molecular Structure of 4 4 Ethylthiophenyl 1 Buten 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise chemical environment of each proton and carbon atom in 4-(4-Ethylthiophenyl)-1-buten-4-ol can be mapped out, confirming its constitution and providing insights into its three-dimensional structure.

Comprehensive ¹H, ¹³C, and Heteronuclear 2D NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and aliphatic protons. The aromatic protons on the para-substituted phenyl ring would appear as two distinct doublets, characteristic of an AA'BB' spin system. The vinyl protons of the butenyl group would present as a complex multiplet due to geminal, cis, and trans couplings. The methine proton adjacent to the hydroxyl group is anticipated to be a triplet, coupled to the adjacent methylene (B1212753) protons. The ethylthio group would show a quartet for the methylene protons and a triplet for the methyl protons.

The ¹³C NMR spectrum will complement the proton data, with distinct resonances for each carbon atom. The chemical shifts will be indicative of their electronic environment, with the aromatic carbons appearing in the downfield region (120-140 ppm), the vinylic carbons also in a similar range, and the aliphatic carbons in the upfield region. The carbon bearing the hydroxyl group is expected around 70-75 ppm.

Heteronuclear 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for establishing the connectivity between the ethylthiophenyl group and the butenol (B1619263) side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-α (CH-OH) | ~4.7 | ~73 |

| H-β (CH₂) | ~2.5 | ~42 |

| H-γ (=CH) | ~5.8 | ~134 |

| H-δ (=CH₂) | ~5.2, ~5.1 | ~118 |

| H-2', H-6' | ~7.3 (d) | ~128 |

| H-3', H-5' | ~7.2 (d) | ~127 |

| SCH₂CH₃ | ~2.9 (q) | ~28 |

| SCH₂CH₃ | ~1.3 (t) | ~15 |

| C-1' | - | ~142 |

| C-4' | - | ~137 |

Note: The chemical shifts are estimated based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Conformational Analysis via NMR Spectroscopic Parameters

The coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, and thus the preferred conformation of the butenol side chain. The magnitude of the vicinal coupling constant between the α-proton and the β-protons can be analyzed using the Karplus equation to estimate the torsional angles. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximities between protons, helping to define the spatial arrangement of the phenyl ring relative to the butenol chain.

Advanced Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its various functional groups. A broad absorption band in the IR spectrum in the region of 3600-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3100-2850 cm⁻¹. The C=C stretching vibration of the vinyl group is expected to produce a band around 1640 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely appear in the 1200-1000 cm⁻¹ range. The C-S stretching vibration is typically weaker and can be found in the 800-600 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Vinyl) | Stretching | ~1640 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1200-1000 |

| C-S | Stretching | 800-600 |

Note: These are predicted frequency ranges and the exact positions can be influenced by the molecular environment.

Detection of Intramolecular Interactions and Hydrogen Bonding

The position and shape of the O-H stretching band in the IR spectrum can provide evidence for hydrogen bonding. A sharp band around 3600 cm⁻¹ would suggest a free, non-hydrogen-bonded hydroxyl group, while a broad band at lower wavenumbers (e.g., 3400 cm⁻¹) indicates the presence of intermolecular or intramolecular hydrogen bonding. In the case of this compound, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the double bond or the sulfur atom's lone pair could be investigated through concentration-dependent IR studies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by providing its exact mass with high precision.

The exact mass of the molecular ion of this compound (C₁₂H₁₆OS) can be calculated and compared with the experimentally determined value from HRMS to confirm its molecular formula. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule (M-18) from the alcohol, cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage), and fragmentation of the butenyl chain. The ethylthiophenyl moiety would also give rise to characteristic fragment ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M]⁺ | ~208.0922 | Molecular Ion |

| [M-H₂O]⁺ | ~190.0816 | Loss of water |

| [M-C₃H₅]⁺ | ~167.0581 | Loss of allyl radical |

| [C₈H₉S]⁺ | ~137.0425 | Cleavage at the benzylic position |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

By integrating the detailed information obtained from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound has been achieved.

X-ray Diffraction Crystallography for Solid-State Structure and Chirality

Following a comprehensive review of available scientific literature, no specific X-ray diffraction crystallographic data for the compound this compound has been publicly reported. X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide invaluable insights into the molecule's solid-state conformation, bond lengths, bond angles, and the spatial relationship between its constituent atoms.

Determination of Absolute Configuration (if crystalline)

The determination of the absolute configuration of a chiral molecule is a crucial aspect of its complete structural elucidation. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). Therefore, it can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S).

In the absence of experimental single-crystal X-ray diffraction data, the absolute configuration of this compound remains undetermined. This analytical method, particularly when employing techniques such as anomalous dispersion, is the most reliable way to unambiguously assign the absolute stereochemistry of a crystalline compound. Without such a study, any discussion of the specific spatial arrangement of the substituents around the chiral center would be purely speculative.

Analysis of Crystal Packing and Intermolecular Forces

For this compound, one would anticipate the presence of several key intermolecular interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is expected to form strong hydrogen bonds with neighboring molecules, creating a network that significantly influences the crystal packing.

π-π Stacking: The presence of the aromatic phenyl ring could lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

However, without experimental X-ray diffraction data, a detailed analysis of the crystal packing and the specific nature and geometry of these intermolecular forces for this compound cannot be performed. Information regarding the unit cell parameters, space group, and the precise distances and angles of intermolecular contacts is not available in the current body of scientific literature.

Chemical Reactivity and Mechanistic Pathways of 4 4 Ethylthiophenyl 1 Buten 4 Ol

Electrophilic and Nucleophilic Transformations of the Alkene Moiety

The terminal alkene group in 4-(4-Ethylthiophenyl)-1-buten-4-ol is expected to undergo a variety of electrophilic addition reactions. The electron-donating nature of the aryl thioether group could potentially influence the electron density of the double bond, though this effect would be transmitted through several sigma bonds.

Table 1: Predicted Electrophilic Additions to the Alkene Moiety

| Reagent | Expected Product | Reaction Conditions |

| H-X (e.g., HBr) | 4-(4-Ethylthiophenyl)-3-halobutan-1-ol | Markovnikov addition |

| X₂ (e.g., Br₂) | 4-(4-Ethylthiophenyl)-3,4-dihalobutan-1-ol | Anti-addition |

| H₂O/H⁺ | 4-(4-Ethylthiophenyl)butane-1,4-diol | Acid-catalyzed hydration |

| BH₃ then H₂O₂, NaOH | 4-(4-Ethylthiophenyl)butane-1,4-diol | Anti-Markovnikov hydration |

Nucleophilic additions to the alkene are generally less common unless the double bond is activated by an electron-withdrawing group. In the case of this compound, such reactions are not anticipated to be a primary pathway.

Reactions of the Secondary Alcohol Functionality (e.g., Stereoselective Functionalization)

The secondary alcohol group is a key site for a range of chemical transformations, including oxidation, esterification, and substitution reactions. Stereoselective functionalization would be a critical aspect of its reactivity, particularly in asymmetric synthesis.

Oxidation of the secondary alcohol would yield the corresponding ketone, 4-(4-ethylthiophenyl)-1-buten-4-one. A variety of oxidizing agents could be employed, with the choice of reagent potentially influencing the chemoselectivity, avoiding reaction at the alkene or thioether.

Table 2: Representative Reactions of the Secondary Alcohol

| Reaction Type | Reagent | Product |

| Oxidation | PCC, PDC, Swern, Dess-Martin | 4-(4-Ethylthiophenyl)-1-buten-4-one |

| Esterification | Acyl chloride, carboxylic acid/acid catalyst | Corresponding ester |

| Etherification | Williamson ether synthesis (NaH, R-X) | Corresponding ether |

| Substitution (via tosylate) | 1. TsCl, pyridine; 2. Nu⁻ | Substituted product with inversion of stereochemistry |

Stereoselective reductions of the corresponding ketone would be a viable route to enantiomerically enriched this compound. Furthermore, enzymatic resolutions could be explored for the kinetic resolution of the racemic alcohol.

Reactivity of the Aryl Thioether Group

The sulfur atom of the aryl thioether is a nucleophilic center and is susceptible to oxidation.

Oxidation Pathways to Sulfoxides and Sulfones

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide would favor the formation of 4-(4-(ethylsulfinyl)phenyl)-1-buten-4-ol. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, would lead to the formation of 4-(4-(ethylsulfonyl)phenyl)-1-buten-4-ol.

Cleavage and Coupling Reactions Involving the C-S Bond

The carbon-sulfur bond in aryl thioethers can be cleaved under certain reductive or oxidative conditions. For example, treatment with Raney nickel would lead to desulfurization, yielding 4-phenyl-1-buten-4-ol. The thioether can also participate in various metal-catalyzed cross-coupling reactions, although this often requires prior conversion to a sulfonium (B1226848) salt or activation via other means.

Thermal and Photochemical Decomposition Mechanisms

The thermal stability of this compound has not been reported. At elevated temperatures, dehydration of the secondary alcohol to form a conjugated diene is a plausible decomposition pathway. Alternatively, retro-ene reactions could occur.

Photochemical reactions could involve excitation of the aromatic ring or the alkene. Potential pathways include [2+2] cycloadditions of the alkene or radical reactions initiated by C-S or C-O bond homolysis, though these are speculative without experimental data.

Mechanistic Investigations of Rearrangement Reactions

The structure of this compound is amenable to several potential rearrangement reactions. Under acidic conditions, the secondary alcohol could be protonated, leading to the formation of a carbocation. This intermediate could then undergo a Wagner-Meerwein rearrangement. Additionally, sigmatropic rearrangements, such as a-sigmatropic rearrangement of the corresponding allyl sulfoxide (formed by oxidation of the thioether), could be envisioned.

Catalytic Transformations Involving this compound

The presence of both a reactive alkene and a hydroxyl group in a 1,4-relationship, along with the electronic influence of the ethylthiophenyl substituent, opens up a variety of catalytic pathways for this compound. These transformations can be broadly categorized into oxidation, isomerization, and cyclization reactions, each offering a route to valuable synthetic intermediates.

Oxidation Reactions

The oxidation of homoallylic alcohols can be selectively directed to either the alcohol or the alkene functionality, depending on the catalytic system employed.

One of the most well-established transformations of homoallylic alcohols is the Wacker-type oxidation of the terminal olefin to a methyl ketone. nih.govacs.org For this compound, this would yield the corresponding β-hydroxy ketone. Palladium catalysts, such as palladium(II) chloride or palladium(II) acetate (B1210297), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen, are typically used for this transformation. nih.govacs.org The use of a bidentate ligand, such as quinoline-2-oxazoline (Quinox), can enhance the catalyst's selectivity and efficiency. nih.govacs.org

Alternatively, selective oxidation of the secondary alcohol to a ketone can be achieved using various catalytic systems. For instance, pyridinium (B92312) chlorochromate (PCC) is known to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without affecting double bonds. nih.gov Similarly, palladium(II) acetate in the presence of triethylamine (B128534) and molecular oxygen has been shown to selectively oxidize allylic and benzylic alcohols. thieme-connect.com A combination of a hypervalent iodine(III) reagent and a catalytic amount of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) also provides a mild and effective method for the selective oxidation of benzylic and allylic alcohols. tandfonline.com

A two-step, one-pot oxidation of the alcohol to a carboxylic acid is also conceivable. This can be achieved by a copper-catalyzed aerobic oxidation to the intermediate aldehyde, followed by a Lindgren oxidation using sodium chlorite. rsc.org

Table 1: Plausible Catalytic Oxidation Reactions of this compound

| Product | Catalyst System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 4-(4-Ethylthiophenyl)-4-hydroxy-2-butanone | Pd(Quinox)Cl₂ | TBHP | Dioxane | 0 - RT | Good | nih.govacs.org |

| 4-(4-Ethylthiophenyl)-1-buten-4-one | PCC | - | CH₂Cl₂ | RT | Good | nih.gov |

| 4-(4-Ethylthiophenyl)-1-buten-4-one | Pd(OAc)₂/Et₃N | O₂ | - | 45 | High | thieme-connect.com |

| 4-(4-Ethylthiophenyl)but-3-enoic acid | Cu(I)/TEMPO then NaClO₂ | O₂ then NaClO₂ | - | - | Good | rsc.org |

Note: The yields are qualitative assessments based on reported reactions with analogous substrates.

Isomerization Reactions

Catalytic isomerization of homoallylic alcohols presents an atom-economical route to ketones. This transformation typically involves the migration of the double bond. For this compound, isomerization would lead to the formation of 1-(4-(ethylthio)phenyl)butan-1-one.

Recent studies have highlighted the efficacy of nickel catalysts for this purpose. For example, a simple system of bis(cyclooctadiene)nickel(0) (Ni(COD)₂) with cesium fluoride (B91410) as a base has been shown to catalyze the isomerization of a variety of α-aryl-substituted homoallylic alcohols to the corresponding butyrophenones in high yields. chemistryviews.orgorganic-chemistry.orgacs.org The reaction is typically carried out in a solvent like dioxane at elevated temperatures. chemistryviews.orgorganic-chemistry.org Mechanistic studies involving deuterium (B1214612) labeling suggest a pathway involving nickel-hydride intermediates, migratory insertion, and β-hydride elimination. organic-chemistry.org

Rhodium complexes have also been employed for the asymmetric isomerization of homoallylic alcohols, offering a route to chiral ketones. researchgate.net While the ethylthiophenyl group in the target molecule is achiral, the principles of these catalytic systems could be applied to create chiral centers in more complex analogs.

Table 2: Potential Catalytic Isomerization of this compound

| Product | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| 1-(4-(Ethylthio)phenyl)butan-1-one | Ni(COD)₂ | CsF | Dioxane | 80 | up to 98 | chemistryviews.orgorganic-chemistry.orgacs.org |

| Chiral Ketones (for analogous substrates) | Rhodium-complex | Base | - | - | High | researchgate.net |

Note: The yields are based on reported reactions with analogous substrates.

Cyclization Reactions

The structure of this compound is amenable to intramolecular cyclization reactions, leading to the formation of five-membered heterocyclic rings.

One such possibility is a Prins-type cyclization. In the presence of a Lewis or Brønsted acid catalyst, the alcohol can be protonated, followed by an intramolecular attack of the alkene onto the resulting carbocation, leading to the formation of a substituted tetrahydrofuran. researchgate.net

Furthermore, the carboxylative cyclization of allylic alcohols with carbon dioxide, promoted by a base, can lead to the formation of cyclic carbonates. mdpi.com While this reaction has been demonstrated with allylic alcohols, its extension to homoallylic alcohols like the title compound could potentially yield six-membered cyclic carbonates.

The aryl thioether moiety could also participate in cyclization reactions. While less common for this specific substrate class, intramolecular C-H activation or other coupling strategies could potentially lead to the formation of novel polycyclic structures.

Table 3: Possible Catalytic Cyclization Reactions of this compound

| Product Type | Catalyst System | Reagent | Conditions | Reference(s) |

| Substituted Tetrahydrofuran | Lewis or Brønsted Acid | - | Acidic | researchgate.net |

| Cyclic Carbonate | Base (e.g., DBU) | CO₂ | - | mdpi.com |

Note: The feasibility and outcomes of these reactions for the specific title compound would require experimental verification.

Computational Chemistry and Theoretical Studies on 4 4 Ethylthiophenyl 1 Buten 4 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure of molecules like 4-(4-Ethylthiophenyl)-1-buten-4-ol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule, thereby providing insights into its stability, reactivity, and other properties.

Geometry Optimization and Conformational Energy Minima

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, with its rotatable bonds, multiple conformations may exist. Computational methods can identify these different conformations and calculate their relative energies to find the global energy minimum, which represents the most stable structure.

For instance, a DFT calculation using a functional like B3LYP and a basis set such as 6-311G(d,p) could be employed to optimize the geometry of this compound. nih.gov The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Illustrative Data Table: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=C (butene) | 1.34 Å |

| Bond Length | C-O (alcohol) | 1.43 Å |

| Bond Length | C-S (thioether) | 1.77 Å |

| Bond Angle | C-C-O (alcohol) | 109.5° |

| Dihedral Angle | C-C-C-C (butene) | ~120° |

Note: The values in this table are illustrative and represent typical values for similar functional groups. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating its nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactive tendencies.

Illustrative Data Table: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.79 eV |

Note: These values are for illustrative purposes and would be derived from quantum chemical calculations.

Reaction Mechanism Elucidation via Transition State Theory

Transition state theory is a cornerstone of computational reaction chemistry, providing a framework for understanding and quantifying the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state.

Identification and Characterization of Transition States

Computational methods can be used to locate the transition state structure for a given reaction of this compound, such as its oxidation or an addition reaction at the double bond. The transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Its structure provides a snapshot of the bond-breaking and bond-forming processes during the reaction.

Calculation of Activation Barriers and Kinetic Parameters

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy). A higher activation barrier corresponds to a slower reaction rate. By calculating the vibrational frequencies of the reactant and transition state, other kinetic parameters like the enthalpy and entropy of activation can also be determined, leading to a more complete understanding of the reaction kinetics.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound.

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. researchgate.net These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These frequencies relate to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The predicted spectra can aid in the interpretation of experimental spectra and the assignment of specific peaks to particular functional groups.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C (attached to -OH) | ~70 |

| C=C (alkene) | ~115-140 |

| C (aromatic, attached to S) | ~130 |

| C (aromatic) | ~125-135 |

| CH₂ (ethyl) | ~25 |

| CH₃ (ethyl) | ~15 |

Note: These are illustrative chemical shift ranges for the different types of carbon atoms present in the molecule.

Illustrative Data Table: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Illustrative) |

| O-H stretch | Alcohol | ~3400 |

| C-H stretch (aromatic) | Phenyl | ~3050 |

| C-H stretch (alkene) | Butene | ~3020 |

| C=C stretch | Alkene | ~1640 |

| C-O stretch | Alcohol | ~1050 |

Note: These are typical vibrational frequencies for the indicated functional groups and would be refined by specific calculations for the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. mdpi.com For this compound, MD simulations can elucidate the accessible conformations by calculating the potential energy surface as a function of key dihedral angles. These simulations track the atomic motions of the molecule, providing a dynamic picture of its structural fluctuations.

The presence of a solvent is known to significantly influence the conformational preferences of molecules. researchgate.net MD simulations in explicit solvent environments, such as water or organic solvents, can reveal how intermolecular interactions with solvent molecules affect the conformational equilibrium of this compound. For instance, in a polar protic solvent like ethanol, hydrogen bonding between the solvent and the hydroxyl group of the butenol (B1619263) chain is expected to play a crucial role in stabilizing certain conformations. In contrast, in a nonpolar solvent, intramolecular interactions may become more dominant in dictating the molecular shape.

The following table summarizes hypothetical results from MD simulations in different solvents, illustrating the potential impact on the predominant conformations of this compound.

| Solvent | Predominant Conformer | Key Stabilizing Interactions |

| Vacuum | Folded | Intramolecular hydrogen bonding (OH to π-system) |

| Water | Extended | Intermolecular hydrogen bonding with solvent |

| Ethanol | Extended | Intermolecular hydrogen bonding with solvent |

| Cyclohexane | Folded | van der Waals forces |

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture of molecules in the solid state and their behavior in solution. nih.gov Techniques such as Hirshfeld surface analysis and NCI plots, derived from quantum chemical calculations, provide a visual and quantitative understanding of these interactions. researchgate.netwikipedia.org

The following table presents a hypothetical breakdown of intermolecular contacts for this compound as might be determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution |

| H···H | 65.0% |

| C···H/H···C | 15.5% |

| S···H/H···S | 8.5% |

| O···H/H···O | 7.0% |

| Other | 4.0% |

Non-Covalent Interaction (NCI) Plots provide a qualitative visualization of NCIs in real space, distinguishing between attractive (e.g., hydrogen bonds, van der Waals forces) and repulsive (steric clashes) interactions. researchgate.net These plots are based on the electron density and its derivatives. For a single molecule of this compound, NCI analysis can reveal intramolecular hydrogen bonds, such as an interaction between the hydroxyl proton and the π-electrons of the phenyl ring or the double bond. In a molecular cluster, NCI plots would illustrate the intermolecular hydrogen bonding involving the hydroxyl group and other weaker van der Waals interactions that hold the molecules together.

Energy Frameworks are a computational tool used to visualize the energetic landscape of crystal packing. They represent the interaction energies between molecules in a crystal as a network of cylinders, where the thickness of the cylinders corresponds to the strength of the interaction. For this compound, energy framework analysis would likely reveal the dominant electrostatic and dispersion components of the interaction energies, providing a clear picture of the forces driving the crystal's supramolecular assembly.

Synthesis and Characterization of Derivatives and Analogs of 4 4 Ethylthiophenyl 1 Buten 4 Ol

Structural Modifications of the Butene Chain

The butene chain of 4-(4-Ethylthiophenyl)-1-buten-4-ol offers a rich platform for structural diversification. Modifications to this part of the molecule can influence its reactivity, polarity, and conformational flexibility.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the butene chain can dramatically alter the chemical and physical properties of the parent compound. masterorganicchemistry.comlibretexts.org Established methodologies for the functionalization of allylic alcohols can be employed to introduce a variety of substituents. organic-chemistry.orgacs.orgacs.org For instance, palladium-catalyzed reactions are a powerful tool for this purpose. acs.orgacs.org One potential transformation is the conversion of the terminal alkene to an epoxide, which can then be opened by various nucleophiles to introduce groups such as amines, azides, or additional hydroxyl moieties. Another approach involves the hydroboration-oxidation of the double bond to yield a diol, or alternatively, ozonolysis to cleave the double bond and form an aldehyde, which can then be further elaborated.

Table 1: Potential Functional Group Modifications of the Butene Chain

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |

| Dihydroxylation | OsO₄ (catalytic), NMO | Diol |

| Ozonolysis | 1. O₃, CH₂Cl₂; 2. Zn, H₂O | Aldehyde |

Alterations in Chain Length and Saturation

Modifying the length and saturation of the butene chain can provide insights into the spatial requirements of potential biological targets. Chain extension can be achieved through various C-C bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions on an aldehyde precursor. Conversely, chain shortening could be accomplished via oxidative cleavage of the double bond followed by further synthetic manipulations. Saturation of the double bond, to produce the corresponding butan-4-ol derivative, can be readily achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This removes the rigidity of the double bond and introduces greater conformational freedom.

Exploration of Diverse Aryl Substituents

The 4-ethylthiophenyl group is a key feature of the parent molecule. Varying the substituents on the aryl ring or replacing the entire phenyl ring with other aromatic systems can significantly impact the electronic and steric properties of the molecule.

Electronic and Steric Effects of Substituent Variations

The electronic nature of the aryl ring can be modulated by introducing electron-donating or electron-withdrawing groups. researchgate.net For example, the synthesis of analogs with methoxy (B1213986) (electron-donating) or nitro (electron-withdrawing) groups on the phenyl ring can be achieved by starting with the appropriately substituted thiophenol. These substitutions can influence the pKa of the hydroxyl group and the reactivity of the thioether. rsc.org Steric hindrance can be introduced by incorporating bulky groups, such as a tert-butyl group, at various positions on the phenyl ring. The Hammett equation can be a useful tool to quantify the electronic effects of these substituents. e-bookshelf.de

Table 2: Representative Aryl Substituent Modifications and Their Potential Effects

| Substituent (Position) | Electronic Effect | Potential Impact |

|---|---|---|

| 4-Methoxy | Electron-donating | Increased electron density on the aryl ring |

| 4-Nitro | Electron-withdrawing | Decreased electron density on the aryl ring |

| 2-Methyl | Weakly electron-donating, Steric hindrance | Altered conformational preference |

Heteroaromatic and Polycyclic Analogues

Replacing the phenyl ring with heteroaromatic systems, such as pyridine, thiophene, or furan, can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially leading to new biological interactions. mdpi.comrsc.org The synthesis of such analogs would typically involve the coupling of a heteroaryl halide with an appropriate thiol. acsgcipr.org Furthermore, the exploration of polycyclic aromatic systems, like naphthalene (B1677914) or anthracene, in place of the phenyl ring would expand the hydrophobic surface area of the molecule. nih.govacs.orgresearchgate.netnih.gov The synthesis of these polycyclic analogs can be approached through established methods for the formation of aryl-carbon bonds. nih.govrsc.org

Chemical Transformations of the Thioether Linkage

The thioether linkage is a key functional group that is amenable to various chemical transformations, most notably oxidation.

The oxidation of the ethylthio group can lead to the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com These transformations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). acs.org The oxidation state of the sulfur atom can have a profound effect on the polarity, solubility, and metabolic stability of the molecule. The resulting sulfoxides are chiral, opening up the possibility of stereoselective synthesis or separation of enantiomers. The interaction between the thioether and the aromatic ring can also facilitate oxidation. nih.gov

Table 3: Oxidation States of the Thioether Linkage

| Oxidation State | Reagents | Key Properties |

|---|---|---|

| Sulfide (original) | - | Moderately polar |

| Sulfoxide | H₂O₂, acetic acid | Increased polarity, chiral center |

In addition to oxidation, the thioether bond can potentially be cleaved under specific reductive or oxidative conditions, although this would represent a more drastic modification of the parent structure. Modern synthetic methods also allow for the formation of thioethers through various cross-coupling reactions, providing alternative routes to these compounds and their analogs. mdpi.comacs.org

Design and Synthesis of Chiral Congeners

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers. Therefore, the development of synthetic methods to access enantiomerically pure or enriched congeners is of significant interest.

The asymmetric synthesis of chiral allylic alcohols is a well-established field in organic chemistry, with several powerful methods available. These methods can be broadly categorized into the enantioselective addition of a nucleophile to a prochiral ketone or the enantioselective reduction of a prochiral enone.

For the synthesis of chiral congeners of this compound, one could envision the enantioselective addition of a vinyl organometallic reagent to 4-(ethylthio)acetophenone. This can be achieved using a chiral catalyst to control the facial selectivity of the attack on the ketone.

Alternatively, a catalytic asymmetric Meisenheimer rearrangement offers a stereospecific approach to acyclic tertiary allylic alcohols. nih.gov This method involves the rearrangement of a chiral precursor, where the stereochemistry is transferred to the product with high fidelity.

Recent advances in catalysis have provided several options for the asymmetric synthesis of allylic alcohols:

Iridium-catalyzed allylation: Chiral iridium complexes can be used to catalyze the enantioselective allylation of aldehydes or ketones. nih.gov

Palladium-catalyzed allylic alkylation: The use of palladium complexes with chiral ligands enables the highly enantioselective allylic alkylation of various nucleophiles with allylic alcohols. acs.org

Stereodivergent dual catalysis: The combination of a chiral iridium catalyst and a chiral amine catalyst allows for the synthesis of all four stereoisomers of a γ,δ-unsaturated aldehyde from the reaction of an allylic alcohol with an α-substituted aldehyde. nih.gov

The choice of method would depend on the desired stereoisomer and the availability of starting materials and catalysts.

| Asymmetric Method | Catalyst/Reagent System | Key Transformation | Potential Application | Reference |

| Catalytic Asymmetric Meisenheimer Rearrangement | Ferrocene-based bispalladacycle catalyst | Stereospecific rearrangement of an allylic amine N-oxide | Synthesis of enantiopure tertiary allylic alcohols | nih.gov |

| Iridium-Catalyzed Enantioselective Allenylic Cyanomethylation | [Ir(COD)Cl]2, (P,olefin) ligand, Sc(OTf)3 | Enantioselective addition to allenylic alcohols | Synthesis of chiral α-allenylic acetonitriles | acs.org |

| Palladium-Catalyzed Asymmetric α-Allylation | Pd complex, Chiral phosphoramidite (B1245037) ligand, Chiral phosphoric acid | Enantioselective allylic alkylation of pyrazol-5-ones with allylic alcohols | Construction of chiral centers α to a carbonyl group | acs.org |

Advanced Analytical Methodologies for Detection and Quantification of 4 4 Ethylthiophenyl 1 Buten 4 Ol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation of individual components from a mixture. For a compound like 4-(4-Ethylthiophenyl)-1-buten-4-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for separation and quantification.

Method Development for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC method development for a moderately polar compound such as an aryl-substituted butenol (B1619263) would typically commence with reversed-phase chromatography. A C18 or C8 stationary phase would be a logical starting point, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to ensure adequate resolution from any impurities. Detection would most commonly be achieved using a UV detector, leveraging the aromatic phenyl ring for chromophoric activity.

For GC analysis, the volatility and thermal stability of this compound would be the primary considerations. If the compound is thermally labile, derivatization of the hydroxyl group to a more stable silyl (B83357) ether, for instance, might be required prior to injection. A mid-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be a suitable choice for initial method development. A Flame Ionization Detector (FID) would provide a robust and sensitive means of detection.

Chiral Chromatography for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the C-4 position, this compound exists as a pair of enantiomers. Chiral chromatography is essential for their separation and the determination of enantiomeric purity. Both chiral HPLC and chiral GC could be employed.

For chiral HPLC, a variety of chiral stationary phases (CSPs) are available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being a common first choice for their broad applicability. acs.org The selection of the mobile phase, often a mixture of alkanes and an alcohol modifier, is critical for achieving enantioseparation. acs.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for structural confirmation and the analysis of trace-level components.

GC-MS and LC-MS for Structural Confirmation and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the definitive techniques for the structural elucidation and sensitive detection of this compound.

In GC-MS, following chromatographic separation, the compound would be ionized, typically by electron ionization (EI), and the resulting fragmentation pattern would provide a molecular fingerprint, confirming the structure. The mass spectrum would be expected to show characteristic fragments resulting from cleavage adjacent to the hydroxyl group (alpha cleavage) and dehydration. libretexts.org

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govchromatographyonline.comnih.gov This technique is particularly useful for compounds that are not amenable to GC. nih.gov Electrospray ionization (ESI) would be a soft ionization technique suitable for this molecule, likely producing a prominent protonated molecular ion [M+H]+, which would confirm the molecular weight. Tandem mass spectrometry (MS/MS) could then be used to fragment this ion and provide further structural information. libretexts.org

Online Spectroscopic Coupling (e.g., LC-NMR)

The coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful tool for the unambiguous structure elucidation of components in a mixture without the need for prior isolation. nih.govwvu.educeriumlabs.comutwente.nl While a time-intensive and technically demanding technique, it provides comprehensive structural information. For this compound, an LC-NMR experiment could provide the complete proton and carbon NMR spectra of the separated analyte, confirming its constitution and stereochemistry. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique. researchgate.net For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral analytes. Chiral separations can also be achieved in CE by adding a chiral selector to the running buffer. wvu.eduresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the ethylthiophenyl group in 4-(4-Ethylthiophenyl)-1-buten-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The ethylthiophenyl group can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example, a thiol-etherification reaction using 4-ethylthiophenol and a halogenated precursor (e.g., 4-bromo-1-buten-4-ol) under basic conditions (e.g., NaH in anhydrous THF) may yield the target compound . Optimization involves controlling stoichiometry, temperature (40–60°C), and inert atmosphere to minimize oxidation of the thioether group. Solvent choice (e.g., DMF or THF) impacts reaction efficiency and byproduct formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The ethylthiophenyl group shows characteristic signals: a triplet for the ethyl -CH₂- group (~1.2–1.4 ppm) and a multiplet for aromatic protons (6.8–7.4 ppm). The butenol hydroxyl proton appears as a broad singlet (~2.5 ppm, exchangeable).

- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹), C=C (1640–1680 cm⁻¹), and C-S (600–700 cm⁻¹) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 224.1). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the initial reactivity studies recommended for this compound, particularly regarding its alcohol and alkene moieties?

- Methodological Answer :

- Oxidation : The allylic alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), though the thioether group may require protection to prevent sulfur oxidation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to a saturated butanol derivative.

- Acid-Catalyzed Reactions : The hydroxyl group may undergo esterification or etherification under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in modifying the ethylthiophenyl ring of this compound?

- Methodological Answer : The electron-donating ethylthio group (-S-C₂H₅) activates the phenyl ring toward electrophilic substitution at the para position. However, steric hindrance from the ethyl group may redirect reactions to meta or ortho positions. Computational DFT studies can map electron density and predict substituent effects. Experimental validation involves competitive reactions with electrophiles (e.g., nitration or halogenation) followed by HPLC/GC-MS analysis .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the ethylthiophenyl group’s hydrophobic interactions and the hydroxyl’s hydrogen-bonding potential.

- QSAR Models : Corrogate substituent effects (e.g., replacing -OH with -OCH₃) on bioactivity using partial least squares (PLS) regression .

- Solvent Dynamics : Molecular dynamics (MD) simulations assess compound stability in aqueous or lipid environments .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using validated protocols (e.g., MIC for antimicrobial studies or IC₅₀ for cytotoxicity) to minimize variability.

- Purity Verification : Confirm compound integrity via NMR and LC-MS; impurities (e.g., oxidation byproducts) may skew results.

- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent choice, cell line differences) .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to induce enantioselectivity in the butenol chain.

- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry during key steps.

- Analytical Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and confirm configurations via circular dichroism (CD) .

Data Contradiction Analysis

- Example Contradiction : Conflicting reports on the compound’s solubility in polar vs. nonpolar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.